molecular formula C25H27N3O7S B2453644 ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878057-90-0

ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2453644
CAS No.: 878057-90-0
M. Wt: 513.57
InChI Key: LSJJSQGTSUSZKY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic indole-sulfonamide derivative intended for research purposes. Compounds featuring indole and sulfonamide motifs, similar to this one, are of significant interest in medicinal chemistry and chemical biology for their potential as epigenetic modulators and pathway inhibitors . The structural complexity of this molecule, incorporating a morpholino ring and multiple functional groups, suggests potential for diverse biochemical interactions. Researchers are investigating these core structures for their ability to engage specific cellular targets, such as bromodomains, which play a critical role in regulating gene expression . Its mechanism of action is hypothesized to involve interference with key protein-protein or protein-DNA interactions within signaling pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-3-5-9-20(18)26-23(29)17-36(32,33)22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJJSQGTSUSZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps, including the introduction of the indole and morpholine moieties, followed by sulfonation and acetamidation. Below is a general outline of the synthetic route:

  • Formation of the Indole Intermediate

    • Starting from an appropriate precursor (such as an indole derivative), the indole nucleus is prepared.

    • Reaction conditions: mild to moderate heating, typically in the presence of a base and solvents like toluene or DCM (dichloromethane).

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing further functionalization.

Reaction Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M), reflux, 6h2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoic acid85%
Basic hydrolysisNaOH (2M), RT, 12hSodium salt of the carboxylic acid78%

The reaction rate and selectivity depend on steric hindrance from the neighboring sulfonamide group, which slightly reduces hydrolysis efficiency compared to simpler esters.

Sulfonamide Reactivity

The sulfonamide group participates in nucleophilic substitution and condensation reactions. Its electron-withdrawing nature enhances electrophilicity at the sulfur center.

Nucleophilic Substitution

Reaction with primary amines replaces the sulfonyl oxygen, forming sulfonamides with modified bioactivity:

Amine Conditions Product Application
EthylenediamineDMF, 80°C, 4hBis-sulfonamide derivativePotential enzyme inhibition
BenzylamineTHF, RT, 8hN-Benzyl sulfonamideAntimicrobial studies

These reactions are typically driven by the sulfonyl group's ability to stabilize transition states during nucleophilic attack .

Condensation with Carbonyl Compounds

The sulfonamide nitrogen reacts with aldehydes or ketones under Dean-Stark conditions to form imines or hydrazones, useful in heterocyclic synthesis.

Morpholino Ring Modifications

The morpholino ring (2-oxoethyl-morpholine) exhibits stability under mild conditions but undergoes ring-opening in strong acids or bases:

Reagent Conditions Product Mechanism
H2SO4 (conc.)Reflux, 3hLinear amine-carboxylic acid derivativeAcid-catalyzed hydrolysis
LiAlH4Dry ether, 0°C, 2hReduced morpholine fragment (secondary amine)Reduction of carbonyl group

Ring-opening reactions are critical for generating intermediates in drug metabolite studies .

Indole Core Reactivity

The indole moiety participates in electrophilic substitution, primarily at the C5 position:

Reaction Reagents Product Regioselectivity
NitrationHNO3/H2SO4, 0°C5-Nitroindole derivativeDirected by sulfonamide EWG
BrominationBr2, FeBr35-Bromoindole derivativeModerate yield (62%)

The electron-withdrawing sulfonamide group directs electrophiles to the C5 position, as confirmed by computational modeling .

Cross-Coupling Reactions

The compound’s aryl groups enable palladium-catalyzed couplings:

Coupling Type Catalyst Product Application
Suzuki-MiyauraPd(PPh3)4, K2CO3Biaryl derivativesLibrary synthesis
Buchwald-HartwigPd2(dba)3, XantphosAminated analogsKinase inhibitor development

These reactions require careful optimization to avoid side reactions at the sulfonamide or morpholino groups .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond, forming indole-3-sulfonic acid and morpholino fragments .

  • Thermal Degradation : At >150°C, decarboxylation of the benzoate ester occurs, releasing CO2 and forming a tertiary amine byproduct.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing indole derivatives exhibit significant anticancer properties. Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate may act as a potential anticancer agent due to the presence of the indole structure, which has been associated with the inhibition of tumor growth and proliferation. Studies have shown that sulfonamide derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .

2. Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. In vitro studies have demonstrated that similar compounds can effectively inhibit AChE, leading to increased levels of acetylcholine in the brain, thereby enhancing cognitive function . The molecular docking studies further support these findings by showing favorable binding interactions with target enzymes .

3. Antimicrobial Properties
The indole framework is also recognized for its antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. This activity is critical in the development of new antibiotics, especially in an era of increasing antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of various indole-based sulfonamides, including derivatives similar to this compound). The results indicated that these compounds exhibited potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibitors, researchers synthesized a series of sulfonamide derivatives and tested their inhibitory effects on AChE and butyrylcholinesterase (BChE). The results revealed that certain derivatives had significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action for ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety, morpholine ring, and sulfonyl group may contribute to binding affinity and selectivity. Pathways include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Compared to other indole derivatives or sulfonyl compounds, ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate stands out due to its unique combination of functional groups:

  • Similar Compounds: : Indole-3-acetic acid, morpholino sulfonamides, and acetamido benzoates.

  • Uniqueness: : The simultaneous presence of an indole, sulfonyl, acetamido, and morpholine moiety is rare, providing distinct chemical and biological properties.

This compound offers rich avenues for exploration in various scientific domains due to its multifaceted structure and reactivity. Keep diving deeper, and you'll find even more fascinating aspects of this unique chemical entity.

Biological Activity

Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O7SC_{25}H_{27}N_{3}O_{7}S, with a molecular weight of 513.6 g/mol. The compound features an indole core, a sulfonamide functional group, and an ester group, which are critical for its biological interactions.

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : The presence of the indole moiety allows for interactions with various enzymes through π-stacking and hydrogen bonding. This can lead to inhibition of key metabolic pathways.
  • Receptor Modulation : The sulfonamide group may facilitate electrostatic interactions with receptor sites, potentially modulating receptor activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This compound may share these properties due to its structural similarities to known anticancer agents.

Antimicrobial Properties

Indole derivatives have also been explored for their antimicrobial effects. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. This compound could potentially exhibit similar antimicrobial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antineoplastic Activity : A study reported that certain indole derivatives exhibited significant antineoplastic activity against human cancer cell lines (e.g., TK-10 and HT-29). The mechanism involved disruption of cell cycle progression and induction of apoptosis .
  • Antimicrobial Evaluation : Another study evaluated indole derivatives for their antimicrobial properties, finding that specific modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research into the SAR of sulfonamide-containing indoles has revealed that specific substitutions can greatly influence biological activity, providing insights into optimizing the compound for therapeutic use .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against various pathogens
Structure ActivityEnhanced activity with specific modifications

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the sulfonamide and morpholino-2-oxoethyl moieties in this compound?

  • Methodological Answer :

  • Sulfonamide Formation : Refluxing indole derivatives with sulfonyl chlorides in acetic acid/sodium acetate (e.g., 3-formyl-indole precursors) under controlled pH ensures efficient sulfonylation . For the acetamido linkage, coupling agents like HATU with DIPEA in DMF (as in , step vi) minimize side reactions and improve yields.
  • Morpholino-2-oxoethyl Introduction : Use LHMDS (Lithium Hexamethyldisilazide) as a strong base in THF at -70°C to deprotonate indole’s N–H, followed by alkylation with bromoethyl morpholinone derivatives (e.g., BrCH2COOEt). Quench with aqueous LiOH to hydrolyze ester groups .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate pure product.
  • Spectroscopic Confirmation : Combine ¹H/¹³C NMR to resolve aromatic indole protons (δ 7.1–8.3 ppm), sulfonamide carbonyls (δ 165–170 ppm), and morpholine carbons (δ 45–70 ppm). IR spectroscopy verifies sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
  • Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N values to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for this structurally complex molecule?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate indole C–H couplings and NOESY to distinguish spatial proximity of morpholino and benzoate groups.
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates (e.g., ¹³C-acetamido benzoate) to trace signal origins .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated (Density Functional Theory) values for ambiguous protons/carbons .

Q. What in silico approaches predict the compound’s biological targets, given its indole and morpholine pharmacophores?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or GPCR databases (e.g., PDB) using AutoDock Vina. Prioritize targets with conserved indole-binding pockets (e.g., serotonin receptors) .
  • Pharmacophore Mapping : Align the morpholino group with known kinase inhibitors (e.g., PI3K) using Schrödinger’s Phase. Validate via MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting cell viability.
  • Prodrug Design : Synthesize phosphate esters at the benzoate group (e.g., replace ethyl with PEGylated esters) to improve hydrophilicity .

Q. What strategies mitigate competing side reactions (e.g., indole ring alkylation) during morpholino-2-oxoethyl functionalization?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect indole C3 with Boc groups before N-alkylation. Remove Boc post-reaction using TFA in DCM .
  • Low-Temperature Control : Maintain reactions at -70°C to suppress electrophilic substitution at indole’s C3 position .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and observed mass spectrometry (MS) data?

  • Methodological Answer :

  • Fragmentation Analysis : Use HRMS (High-Resolution MS) to identify unexpected adducts (e.g., sodium/potassium ions). Compare with simulated isotopic patterns (e.g., Bruker Compass DataAnalysis).
  • Tandem MS/MS : Isolate precursor ions (m/z ± 0.01) to detect decomposition products (e.g., loss of morpholino fragment, m/z 111) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) to measure inhibition of PI3K/mTOR. Include staurosporine as a positive control.
  • Fluorescence Polarization : Label the compound with BODIPY and monitor binding to purified enzyme targets .

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